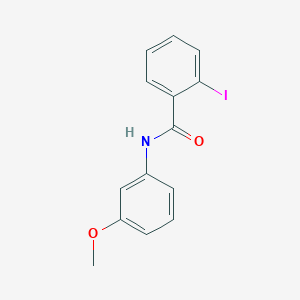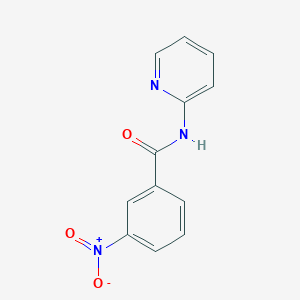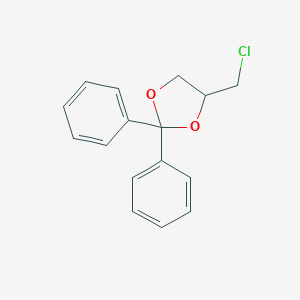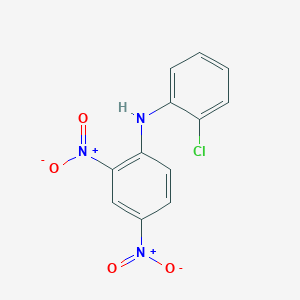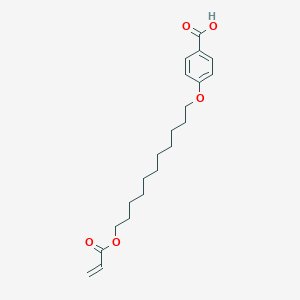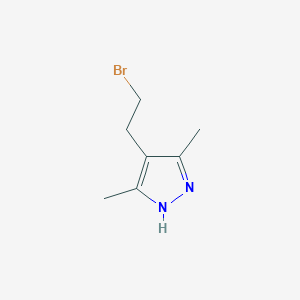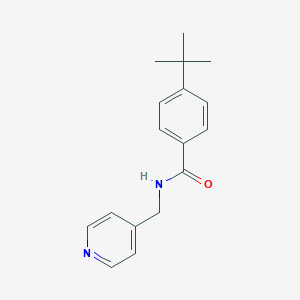
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific target molecules such as enzymes and receptors. It has been found to bind to the active site of enzymes and inhibit their activity, leading to a decrease in the production of certain metabolites. It also acts as an antagonist of certain receptors, blocking their activation and preventing the downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide are dependent on the specific target molecules it interacts with. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. It has also been shown to modulate the activity of certain neurotransmitters, leading to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide in lab experiments is its potent inhibitory activity against specific target molecules. This makes it a valuable tool for studying the biochemical and physiological effects of these molecules. However, one limitation is that its effects may be specific to certain target molecules, and may not be representative of the broader biological system.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide. One area of interest is its potential applications in drug discovery and development, particularly in the development of new anti-inflammatory and anti-cancer drugs. Additionally, further research is needed to elucidate its mechanism of action and its effects on different biological systems. Finally, there is a need for more studies on the safety and toxicity of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide, particularly in the context of its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide involves the reaction between 4-pyridinemethanol and 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery and development.
Propiedades
Número CAS |
80819-00-7 |
|---|---|
Nombre del producto |
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide |
Fórmula molecular |
C17H20N2O |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)15-6-4-14(5-7-15)16(20)19-12-13-8-10-18-11-9-13/h4-11H,12H2,1-3H3,(H,19,20) |
Clave InChI |
CWNOFWJFSKTFPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



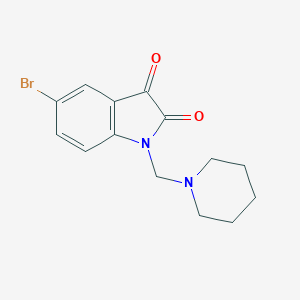
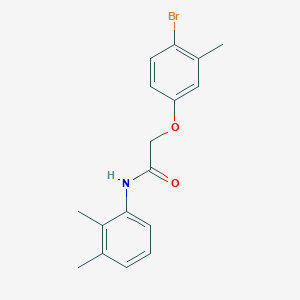
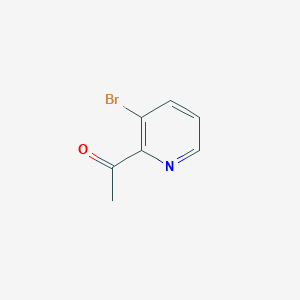
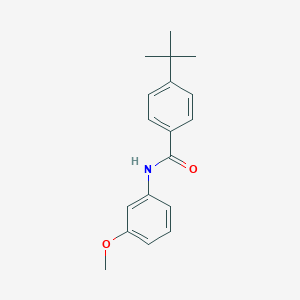
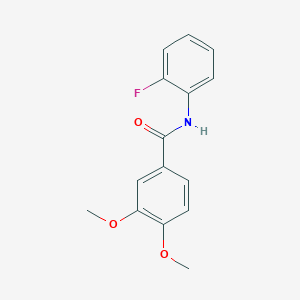
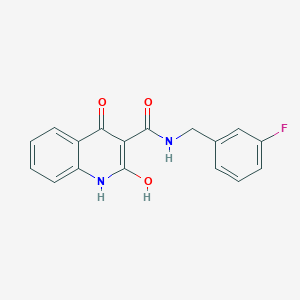
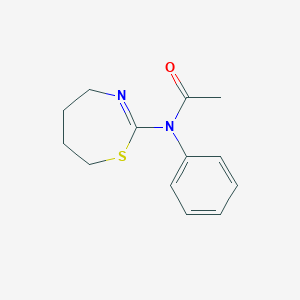
![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)
